

IOX1 Specificity Profile: A Comparative Analysis Against Kinase Panels

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of **IOX1**, a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, with a focus on its activity against protein kinases. While **IOX1** is a valuable tool for studying histone demethylases and other 2OG oxygenases, its off-target effects, particularly against the vast and functionally critical kinome, are a key consideration for its use in research and drug development.

Executive Summary

IOX1 is a potent inhibitor of several Jumonji C (JmjC) domain-containing histone demethylases and other 2OG-dependent oxygenases.[1][2][3][4][5] However, a comprehensive screening of **IOX1** against a broad panel of protein kinases has not been reported in publicly available literature. This lack of data presents a significant knowledge gap for researchers utilizing this compound. In contrast, other histone demethylase inhibitors, such as GSK-J1, have been profiled against extensive kinase panels and have demonstrated a high degree of selectivity, with no significant inhibition of over 100 kinases at concentrations up to 30 μ M.[6][7][8] This guide presents the available specificity data for **IOX1** against its primary targets and compares it with the known kinase selectivity of alternative inhibitors to aid in the selection of the most appropriate chemical probe for your research needs.

IOX1 Specificity Data



IOX1 has been shown to inhibit a range of 2OG-dependent oxygenases with varying potency. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of **IOX1** against a panel of these enzymes.

Target Enzyme Family	Specific Target	IC50 (μM)
Histone Demethylases (KDM)	KDM3A (JMJD1A)	0.1[1], 1.8[2]
KDM4A (JMJD2A)	0.1[2]	
KDM4C (JMJD2C)	0.6[1][2]	-
KDM4E (JMJD2E)	2.3[1], 2.4[9]	-
KDM6B (JMJD3)	1.4[1][2]	-
JARID1C	19[2]	-
Other 2OG Oxygenases	ALKBH5	Potent inhibitor[1]
Hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2)	14.3[2][9]	
Factor inhibiting HIF (FIH)	20.5[2][9]	-

Note: IC50 values can vary depending on the assay conditions.

Beyond its primary targets, **IOX1** was found to be inactive against a panel of 55 receptors and ion channels at a concentration of 10 μ M, as determined by a CEREP panel screen.[10] However, this screen did not include protein kinases.

Comparison with Alternative Histone Demethylase Inhibitors

To provide context for the unknown kinase selectivity of **IOX1**, this section compares it with two other widely used histone demethylase inhibitors, GSK-J1 and JIB-04.



Feature	IOX1	GSK-J1	JIB-04
Primary Targets	Broad-spectrum 2OG oxygenase inhibitor	Selective inhibitor of KDM6 subfamily (JMJD3/UTX)[6][7][8]	Pan-selective Jumonji histone demethylase inhibitor[11]
Kinase Panel Specificity	Data not publicly available	No significant inhibition of 100 protein kinases at 30 μΜ[6][7][8]	Data not as extensively published as for GSK-J1, but primarily characterized as a Jumonji inhibitor[12] [13][14]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for assays used to determine the inhibitory activity of compounds like **IOX1**.

In Vitro Histone Demethylase Activity Assay (AlphaScreen)

This protocol is a common method for measuring the in vitro activity of histone demethylases and the potency of their inhibitors.

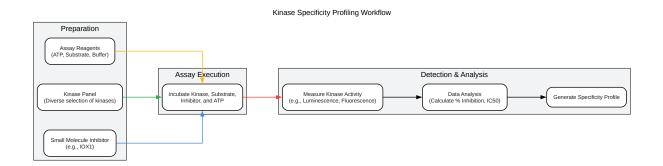
- Reagent Preparation: All reagents are diluted in an assay buffer consisting of 50 mM
 HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween20.[4][15]
- Reaction Mixture: The enzymatic reaction is typically performed in a 10 μL volume in a low-volume 384-well plate.[4][15] The reaction mixture contains the histone demethylase enzyme (e.g., 5 nM), a biotinylated substrate peptide (e.g., 30 nM), Fe(II) (e.g., 1 μM), ascorbate (e.g., 100 μM), and 2-oxoglutarate (e.g., 10 μM).[15]
- Inhibitor Addition: The test compound (e.g., IOX1) is added to the reaction mixture at various concentrations.



- Incubation: The reaction is incubated at room temperature.
- Quenching: The reaction is stopped by the addition of EDTA (e.g., 5 μL).[4][15]
- Detection: AlphaScreen donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads, pre-incubated with an antibody specific for the demethylated product, are added to the quenched reaction.[4][15]
- Signal Reading: The plate is incubated in the dark at room temperature for 60 minutes, and the AlphaScreen signal is read using a suitable plate reader.[4][15]
- Data Analysis: IC50 values are calculated by normalizing the data to DMSO controls.[4][15]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of a small molecule inhibitor against a panel of kinases.





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Caption: Workflow for kinase specificity profiling.

Conclusion and Recommendations

IOX1 is a valuable chemical probe for investigating the roles of 2OG-dependent oxygenases. However, the absence of comprehensive kinase specificity data is a critical limitation that researchers must consider. For studies where potential off-target effects on kinase signaling pathways could confound results, the use of alternative inhibitors with well-defined kinase selectivity profiles, such as GSK-J1, is strongly recommended. Future studies should aim to profile **IOX1** against a broad kinome panel to fully characterize its selectivity and enable more informed use by the scientific community.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 4. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 5. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 9. apexbt.com [apexbt.com]
- 10. IOX1 | Structural Genomics Consortium [thesgc.org]



- 11. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 12. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [IOX1 Specificity Profile: A Comparative Analysis Against Kinase Panels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672091#iox1-specificity-profiling-against-a-panel-of-kinases]

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